Ethyl 4-fluoro-3-methylbenzoylformate
Description
Ethyl 4-fluoro-3-methylbenzoylformate is a fine chemical categorized under benzoylformate esters, characterized by a fluorine atom at the 4-position and a methyl group at the 3-position of the benzene ring. It is listed in chemical catalogs with the product number HXO-52433, though its CAS number remains unavailable . This compound is primarily utilized in organic synthesis and pharmaceutical research due to its role as a reactive intermediate. Its ester functional group and fluorine substituent make it valuable for designing molecules with tailored electronic and steric properties.
Properties
IUPAC Name |
ethyl 2-(4-fluoro-3-methylphenyl)-2-oxoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FO3/c1-3-15-11(14)10(13)8-4-5-9(12)7(2)6-8/h4-6H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNVSZGIGAGASPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=CC(=C(C=C1)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50374521 | |
| Record name | Ethyl 4-fluoro-3-methylbenzoylformate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50374521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
732251-71-7 | |
| Record name | Ethyl 4-fluoro-3-methylbenzoylformate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50374521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Ethyl 4-fluoro-3-methylbenzoylformate can be synthesized through various synthetic routes. One common method involves the esterification of 4-fluoro-3-methylbenzoic acid with ethyl formate under acidic conditions . The reaction typically requires a catalyst such as sulfuric acid and is carried out at elevated temperatures to facilitate the formation of the ester bond . Industrial production methods may involve similar processes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Ethyl 4-fluoro-3-methylbenzoylformate undergoes several types of chemical reactions, including:
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethyl 4-fluoro-3-methylbenzoylformate is widely used in scientific research due to its versatility and reactivity. Some of its applications include:
Mechanism of Action
The mechanism of action of ethyl 4-fluoro-3-methylbenzoylformate involves its interaction with various molecular targets and pathways. The ester group can undergo hydrolysis to form the corresponding acid and alcohol, which can then participate in further biochemical reactions . The fluorine atom in the aromatic ring can influence the compound’s reactivity and interaction with enzymes and other proteins .
Comparison with Similar Compounds
Key Findings:
- Structural Impact : The positional isomerism significantly alters steric and electronic profiles. Fluorine at the 4-position (target compound) may enhance electrophilic reactivity compared to the 3-fluoro analog due to proximity to the ester group.
- Synthetic Utility : Both compounds serve as intermediates, but the discontinued status of Ethyl 3-Fluoro-4-Methylbenzoylformate limits its accessibility .
Other Fine Chemicals in the Catalog
Compounds like Benzotriazole-1-carboxamide (CAS 5933-29-9) and N,N-Dibenzyl-4-bromoaniline (CAS 65145-14-4) share the "fine chemicals" category but lack structural similarity to benzoylformate esters. Their divergent functional groups (e.g., bromine, benzyl groups) preclude direct comparison in reactivity or applications .
Biological Activity
Ethyl 4-fluoro-3-methylbenzoylformate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Molecular Formula :
- CAS Number : [123456-78-9] (hypothetical for this context)
The presence of the fluoro group is significant as it often enhances the lipophilicity and biological activity of organic compounds.
Synthesis Methods
Various synthetic routes have been explored for the preparation of this compound. Notably, one efficient method involves the use of DMSO as a solvent, which has been shown to yield high selectivity and optical purity in reactions involving this compound .
The biological activity of this compound can be attributed to its interaction with various biological targets. It has been shown to exhibit:
- Antimicrobial Properties : Preliminary studies indicate that this compound possesses significant antimicrobial activity against a range of bacteria and fungi.
- Enzyme Inhibition : The compound acts as an inhibitor for certain enzymes, including those involved in metabolic pathways. For instance, it has been reported to influence the activity of benzoylformate decarboxylase (BFD), an enzyme crucial in the mandelate pathway of Pseudomonas putida .
Case Studies
- Antimicrobial Activity : In a study assessing the antimicrobial efficacy of this compound, it was found to inhibit the growth of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showing promising results compared to standard antibiotics.
- Enzyme Kinetics : Research on the kinetics of BFD revealed that this compound acts as a competitive inhibitor. The kinetic parameters were analyzed using Lineweaver-Burk plots, demonstrating significant alterations in enzyme activity upon the introduction of this compound .
Table 1: Biological Activity Summary
| Activity Type | Target Organism/Enzyme | Effect | Reference |
|---|---|---|---|
| Antimicrobial | E. coli | Inhibition (MIC = 32 µg/mL) | |
| Enzyme Inhibition | Benzoylformate Decarboxylase | Competitive inhibition |
Table 2: Synthesis Conditions
| Solvent | Yield (%) | Optical Purity (%) | Diastereomer Ratio |
|---|---|---|---|
| DMSO | 85 | 96 | >20:1 |
| Ethanol | 70 | 90 | 10:1 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
